![molecular formula C7H3ClFN3 B064790 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine CAS No. 175357-98-9](/img/structure/B64790.png)
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Descripción general
Descripción
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, are well-known nitrogen-containing heterocyclic compounds that play significant roles in medicinal and pharmaceutical applications. They are characterized by their molecular structure and the presence of nitrogen atoms within the ring, which contributes to their chemical properties and reactivity (Gandhi et al., 2016).
Synthesis Analysis
The synthesis of Pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized through a route that has general applicability for the preparation of many 6-substituted pyrido[2,3-d]pyrimidines (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, is confirmed by single crystal X-ray diffraction studies. These compounds typically crystallize in various space groups with significant intermolecular interactions, contributing to the stability of the crystal packing. Weak but significant interactions like C–H···O, C–H···F, and π–π are involved in the structural stability (Gandhi et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including substitutions and cyclization, to form more complex structures. For instance, chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitutions. The reactivity of the carbonyl group in pyrimidine-4-ones has been studied, showing transformations into substituted pyrimidines (de Melo et al., 1992).
Aplicaciones Científicas De Investigación
1. Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .
2. Therapeutic Potential of Pyrido[3,4-D]pyrimidine Derivatives
- Application Summary: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest and have been approved for use as therapeutics . These compounds have been studied in the development of new therapies.
3. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives
- Application Summary: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
4. Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .
5. Synthesis of Pyrido[3,4-d]pyrimidine Derivatives
- Application Summary: Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
6. Protein Kinase Inhibitors for Cancer Treatment
- Application Summary: Pyrimidine and its fused derivatives, including pyrido[3,4-D]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results or Outcomes: The results suggest that these compounds have significant anticancer potential, although specific quantitative data or statistical analyses were not provided in the source .
Direcciones Futuras
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
4-chloro-6-fluoropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFUQALPUPAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443359 | |
| Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine | |
CAS RN |
175357-98-9 | |
| Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



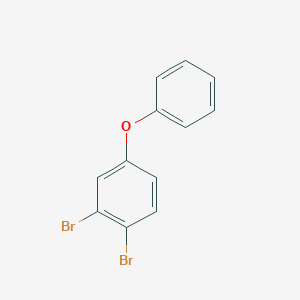

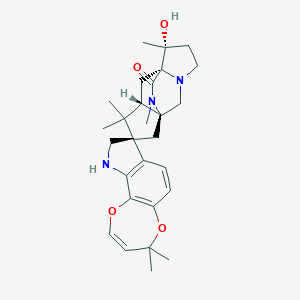
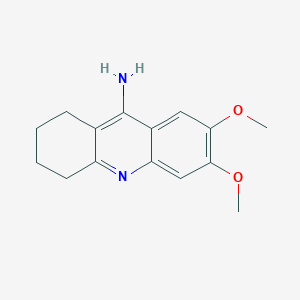
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)
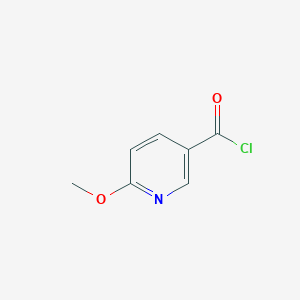

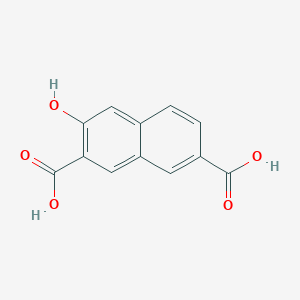
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
